2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile
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Overview
Description
2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile is a complex organic compound featuring a quinoline core fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile typically involves multi-step organic reactions. One common method involves the condensation of 7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the quinoline and malononitrile moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and dioxin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and high yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
Uniqueness
Compared to similar compounds, 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile stands out due to its fused dioxin-quinoline structure, which imparts unique electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C15H9N3O3 |
---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H9N3O3/c16-7-9(8-17)3-11-4-10-5-13-14(21-2-1-20-13)6-12(10)18-15(11)19/h3-6H,1-2H2,(H,18,19) |
InChI Key |
GYHPNCXVNLRNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=C(C#N)C#N |
Origin of Product |
United States |
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